molecular formula C14H17BrN2O3 B1389935 4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide CAS No. 1138442-89-3

4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B1389935
CAS No.: 1138442-89-3
M. Wt: 341.2 g/mol
InChI Key: MMPJSBOSYFVYNS-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction (SCXRD) studies reveal that 4-[(2-bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide crystallizes in the triclinic system with space group P-1, featuring intramolecular hydrogen bonds between the amide NH and carbonyl oxygen (N–H⋯O = 2.85 Å, ∠N–H–O = 158°) . The tetrahydrofuran (THF) methyl substituent adopts a chair conformation, with the bromoacetyl group oriented orthogonally to the benzamide plane (dihedral angle = 82.4°) . Lattice parameters (a = 7.56 Å, b = 8.86 Å, c = 23.36 Å; α = 97.01°, β = 96.93°, γ = 90.05°) indicate significant anisotropy due to π-stacking interactions between benzamide rings (interplanar distance = 3.48 Å) .

Conformational flexibility arises from rotational freedom around the C–N bond linking the THF-methyl group to the benzamide core. Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level identify three low-energy conformers (<2 kcal/mol difference), dominated by steric effects between the THF ring and bromoacetyl moiety .

Table 1: Key crystallographic parameters

Parameter Value
Space group P-1
Unit cell volume 1534.2 ų
Z-value 4
R-factor 0.042
Hydrogen bond network N–H⋯O, C–H⋯Br

Spectroscopic Profiling (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):
¹H NMR (500 MHz, CDCl₃) exhibits distinct signals: δ 7.85 ppm (d, J = 8.5 Hz, Ar–H), δ 6.45 ppm (br s, NH), δ 4.25 ppm (m, THF–CH₂), and δ 3.75 ppm (s, Br–CH₂) . ¹³C NMR confirms the carbonyl (δ 168.2 ppm) and quaternary carbons (δ 132.4 ppm) of the benzamide core .

Fourier-Transform Infrared (FT-IR):
Key vibrational modes include:

  • N–H stretch: 3285 cm⁻¹ (broad)
  • C=O stretch: 1665 cm⁻¹ (amide I band)
  • C–Br stretch: 615 cm⁻¹

UV-Vis Spectroscopy:
The compound exhibits a λₘₐₓ at 272 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile, attributed to π→π* transitions in the benzamide chromophore . A weaker n→π* transition appears at 320 nm (ε = 870 M⁻¹cm⁻¹).

Table 2: Spectroscopic signatures

Technique Key Signals Assignment
¹H NMR δ 7.85 (d), δ 6.45 (br s) Aromatic protons, NH
¹³C NMR δ 168.2, δ 132.4 Carbonyl, quaternary C
FT-IR 1665 cm⁻¹, 615 cm⁻¹ Amide I, C–Br stretch
UV-Vis 272 nm (π→π*) Benzamide conjugation

Computational Chemistry Approaches for Electronic Structure Prediction

DFT calculations at the ωB97X-D/def2-TZVP level reveal a HOMO localized on the bromoacetyl group (-5.92 eV) and a LUMO delocalized across the benzamide π-system (-1.85 eV) . Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pair of the amide nitrogen and the σ* orbital of the C–Br bond (E² = 8.3 kcal/mol), rationalizing its electrophilic reactivity .

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the THF oxygen (Vₛ = -0.12 e/Å) and electrophilic zones near the bromine atom (Vₛ = +0.24 e/Å) .

Table 3: Computational parameters

Property Value (DFT)
HOMO energy -5.92 eV
LUMO energy -1.85 eV
Band gap 4.07 eV
NBO stabilization 8.3 kcal/mol

Comparative Analysis of Tautomeric Forms and Stereoelectronic Effects

The compound exhibits keto-enol tautomerism, with the keto form dominating (78% in DMSO-d₆ by ¹H NMR integration) . Electron-withdrawing substituents (e.g., Br) stabilize the keto tautomer by 3.2 kcal/mol via resonance-assisted hydrogen bonding (RAHB), whereas electron-donating groups favor enolization .

Stereoelectronic effects modulate reactivity:

  • Ortho effect : The THF-methyl group restricts rotation about the C–N bond, increasing the activation barrier for tautomerization (ΔG‡ = 14.7 kcal/mol) .
  • Hyperconjugation : Conjugation between the amide lone pair and C–Br σ* orbital lowers the LUMO energy, enhancing susceptibility to nucleophilic attack .

Table 4: Tautomeric equilibrium

Tautomer Population (DMSO) ΔG (kcal/mol)
Keto 78% 0.0 (ref)
Enol 22% +2.1

Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-(oxolan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c15-8-13(18)17-11-5-3-10(4-6-11)14(19)16-9-12-2-1-7-20-12/h3-6,12H,1-2,7-9H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPJSBOSYFVYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tetrahydro-2-furanylmethyl group may enhance the compound's binding affinity and selectivity towards certain targets.

Molecular Targets and Pathways Involved:

  • Proteins: Enzymes, receptors, and structural proteins.

  • Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • The THF-methyl group in the target compound may improve membrane permeability compared to simpler alkyl chains (e.g., propargyl in ).
  • The bromoacetyl group confers electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols), unlike non-reactive analogs like the amino-substituted benzamide in .
  • Heterocyclic additions (e.g., quinazoline in ) enhance binding affinity but increase molecular complexity and synthesis difficulty.

Antitumor Activity

  • CI-994 (): Inhibits HDACs, inducing histone hyperacetylation and cell cycle arrest.
  • GOE1734 (4-amino-N-(2'-aminophenyl)benzamide, ): Shows preferential activity in slow-growing tumors. The absence of a bromoacetyl group in GOE1734 suggests differing metabolic activation requirements.
  • Cytotoxic Ligands (): Sulphonamide-containing benzamides exhibit breast cancer cell toxicity, highlighting the role of electron-withdrawing groups in bioactivity.

Antibacterial/Antifungal Activity

  • Amide derivatives with halogen substituents (e.g., 4-bromo-N-(2-nitrophenyl)benzamide, ) demonstrate antibacterial properties, suggesting the bromine atom in the target compound may contribute to similar activity.

Physicochemical Properties

Property Target Compound 4-Bromo-N-(2-nitrophenyl)benzamide CI-994
Molecular Weight ~393.2 g/mol (estimated) 335.1 g/mol 265.3 g/mol
Solubility Moderate (THF-methyl) Low (nitro group reduces solubility) High (polar acetamide)
Reactivity High (bromoacetyl) Moderate (Br inert without activation) Low (stable acetamide)

Notes:

  • The bromoacetyl group increases reactivity but may reduce metabolic stability compared to CI-994’s acetylated amine .

Biological Activity

4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a synthetic compound with potential biological activity, particularly in the realm of medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

  • Molecular Formula : C₁₄H₁₃BrN₂O₃
  • Molecular Weight : 337.18 g/mol
  • CAS Number : 1138443-40-9

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological pathways. While specific mechanisms are not extensively documented, compounds with similar structures often exhibit:

  • Antimicrobial Activity : Many brominated amides show efficacy against bacterial strains.
  • Anticancer Properties : The presence of the benzamide moiety is commonly associated with anticancer activity, potentially through inhibition of key enzymes involved in tumor growth.

Antimicrobial Activity

Research has indicated that related compounds exhibit significant antimicrobial properties. For instance, studies on brominated derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

CompoundActivity TypeTarget OrganismsReference
4-Bromoacetyl derivativesAntimicrobialE. coli, S. aureus
Benzamide derivativesAnticancerVarious cancer cell lines

Anticancer Activity

In vitro studies suggest that the compound may inhibit the proliferation of cancer cells. The mechanism may involve the induction of apoptosis or cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
Study AHeLa15Apoptosis induction
Study BMCF-720Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of brominated benzamides, including derivatives similar to this compound, demonstrating notable activity against resistant bacterial strains.
  • Anticancer Potential : Research conducted at a leading cancer research institute explored various benzamide derivatives, revealing that compounds with a tetrahydrofuran ring exhibited enhanced cytotoxicity against breast and lung cancer cells.

Preparation Methods

Key Steps:

Conditions:

Reagent Solvent Temperature Catalyst Yield
2-bromoacetyl chloride Pyridine 0°C to room temperature None ~80-90%

Introduction of the Tetrahydro-2-furanylmethyl Group

The heterocyclic substituent, tetrahydro-2-furanylmethyl, is introduced via nucleophilic substitution or condensation reactions involving suitable precursors such as tetrahydro-2-furanyl methyl halides or alcohol derivatives.

Method:

Conditions:

Reagent Solvent Temperature Time Yield
Tetrahydro-2-furanylmethyl halide DMF Reflux (~80°C) 12-24h ~70-85%

Formation of the Amide Linkage

The final step involves coupling the acylated benzamide with the tetrahydro-2-furanylmethyl derivative to form the desired amide bond.

Method:

Conditions:

Reagent Solvent Temperature Time Yield
DCC or CDI Dichloromethane (DCM) 0°C to room temperature 4-12h 75-88%

Halogenation to Introduce Bromine at the Acetyl Position

Selective bromination at the acetyl position is achieved through controlled halogenation using bromine or N-bromosuccinimide (NBS).

Method:

  • Reagents : Bromine or NBS in acetonitrile or DMF.
  • Conditions : At 0°C to 40°C, with careful control to prevent over-bromination.

Example:

- Suspend the precursor in acetonitrile.
- Add bromine dropwise at 0°C.
- Stir for 6 hours at room temperature.
- Isolate the product via filtration and purification.

Yield:

  • Typically around 30-50%, depending on reaction control and purification.

Summary of Preparation Data

Step Reagents Solvent Temperature Time Yield Notes
Acylation 2-bromoacetyl chloride, pyridine Pyridine 0°C to RT 2-4h 80-90% Control moisture to prevent hydrolysis
Heterocycle coupling tetrahydro-2-furanyl methyl halide DMF Reflux (~80°C) 12-24h 70-85% Ensure complete reaction before workup
Amide formation DCC or CDI DCM 0°C to RT 4-12h 75-88% Use inert atmosphere to prevent side reactions
Bromination Bromine or NBS Acetonitrile 0°C to 40°C 6h 30-50% Monitor reaction to avoid over-bromination

Research Findings and Data Tables

Recent literature emphasizes the importance of reaction conditions such as temperature, solvent choice, and reagent stoichiometry in optimizing yields and purity. For instance, halogenation reactions are highly sensitive to temperature, with lower temperatures favoring selectivity and minimizing by-products.

Reference Key Reaction Conditions Yield Remarks
Acylation of benzamide Pyridine, 0°C to RT 85% Mild conditions favor high yield
Heterocycle coupling DMF, reflux 75-80% Complete conversion within 24h
Bromination Acetonitrile, 0°C 30-50% Over-bromination avoided by controlled addition

Q & A

Q. What are the optimal synthetic routes for 4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, and how can intermediates be characterized?

The synthesis typically involves sequential coupling of bromoacetyl groups to benzamide scaffolds, followed by functionalization of the tetrahydrofuran (THF) methyl moiety. A common approach is:

  • Step 1 : React 4-aminobenzoic acid with 2-bromoacetyl bromide to introduce the bromoacetyl group .
  • Step 2 : Couple the intermediate with tetrahydrofurfurylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Characterization : Use 1H/13C NMR to confirm regioselectivity (e.g., absence of N- vs. O-acylation byproducts) and HPLC-MS to verify purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR : 1H NMR resolves the tetrahydrofuran methylene protons (δ 3.5–4.0 ppm) and bromoacetyl protons (δ 4.2–4.5 ppm). 13C NMR identifies the carbonyl (C=O) at ~170 ppm .
  • FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and bromoacetyl C-Br (~550 cm⁻¹) .
  • Mass Spectrometry : ESI-HRMS ensures accurate molecular weight matching (e.g., [M+H]+ calculated for C₁₄H₁₇BrN₂O₃: 353.03) .

Q. What are the common reaction pathways involving the bromoacetyl group in this compound?

The bromoacetyl moiety is highly reactive in nucleophilic substitution (SN2) reactions. Key pathways include:

  • Alkylation : React with thiols (e.g., cysteine residues) to form thioether bonds, useful in bioconjugation .
  • Elimination : Under basic conditions, dehydrohalogenation may yield α,β-unsaturated ketones, requiring controlled pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. no activity) may arise from:

  • Purity variations : Trace impurities (e.g., unreacted bromoacetyl bromide) can skew assays. Validate purity via HPLC-DAD/ELSD .
  • Assay conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or solvent (DMSO vs. aqueous buffer) affect results. Standardize using CLSI guidelines .
  • Structural analogs : Compare with derivatives (e.g., chloroacetyl or non-brominated analogs) to isolate bromine’s role .

Q. What strategies optimize the compound’s stability during in vitro studies?

  • Solvent selection : Use anhydrous DMSO (stored over molecular sieves) to prevent hydrolysis of the bromoacetyl group .
  • Temperature control : Store at –20°C in amber vials to mitigate light- or heat-induced degradation .
  • Kinetic studies : Monitor degradation via LC-MS over 24–72 hours to establish half-life under physiological conditions .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Docking studies : Use AutoDock Vina to simulate binding to bacterial targets (e.g., acps-pptase enzymes). Prioritize derivatives with lower ΔG values .
  • QSAR analysis : Correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity to refine pharmacophores .
  • MD simulations : Assess conformational flexibility of the THF-methyl group to optimize steric compatibility with enzyme pockets .

Q. What experimental controls are essential when analyzing the compound’s enzyme inhibition mechanisms?

  • Positive controls : Use known inhibitors (e.g., triclosan for acps-pptase) to validate assay conditions .
  • Blank reactions : Include DMSO-only samples to exclude solvent effects on enzyme activity.
  • Competition assays : Add excess substrate to confirm competitive inhibition via Lineweaver-Burk plots .

Methodological Notes

  • Synthetic reproducibility : Replicate reactions under inert atmosphere (N₂/Ar) to avoid bromoacetyl group oxidation .
  • Data validation : Cross-reference NMR assignments with DEPT-135/HSQC to resolve overlapping signals .
  • Bioactivity confirmation : Use orthogonal assays (e.g., microbroth dilution + agar diffusion) for antimicrobial studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

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